![molecular formula C18H15FN2O3S2 B2999887 3-[(4-Fluorophenyl)(methyl)sulfamoyl]-4-phenylthiophene-2-carboxamide CAS No. 1105226-53-6](/img/structure/B2999887.png)

3-[(4-Fluorophenyl)(methyl)sulfamoyl]-4-phenylthiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

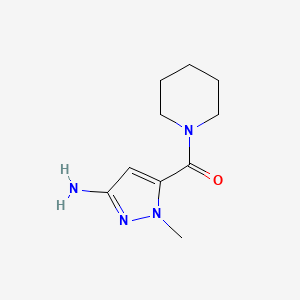

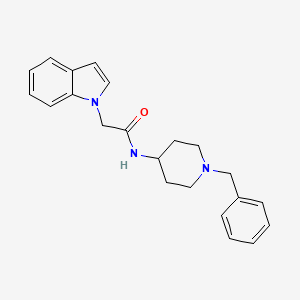

This compound is a sulfamoyl derivative with a thiophene ring and a carboxamide group . It contains a total of 34 bonds, including 19 non-H bonds, 9 multiple bonds, 6 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 hydroxyl group, and 1 sulfonamide . The molecule consists of 15 Hydrogen atoms, 11 Carbon atoms, 2 Nitrogen atoms, 4 Oxygen atoms, 1 Sulfur atom, and 1 Fluorine atom .

Molecular Structure Analysis

The molecular structure of this compound is complex, with a fluorophenyl group, a methylsulfamoyl group, a phenyl group, and a thiophene-2-carboxamide group . The exact molecular weight and other detailed structural information are not available in the search results.Scientific Research Applications

Novel Synthesis Approaches

Researchers have developed innovative synthesis methods for compounds structurally related to 3-[(4-Fluorophenyl)(methyl)sulfamoyl]-4-phenylthiophene-2-carboxamide, highlighting their potential in pharmaceutical and material science applications. For example, the synthesis of fluorophenothiazines via Smiles rearrangement has been reported, showcasing the versatility of fluorinated compounds in chemical synthesis and their subsequent conversion into sulfones, demonstrating their utility in creating novel materials with specific properties (Sharma et al., 1999).

Antiproliferative Agents

A series of thiophene-2-sulfonamide derivatives have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines, indicating the potential of these compounds in cancer research. This suggests that derivatives of 3-[(4-Fluorophenyl)(methyl)sulfamoyl]-4-phenylthiophene-2-carboxamide could serve as a framework for developing new anticancer agents (Pawar et al., 2018).

Photoinduced Electron Transfer Polymerization

The utility of sulfur-containing carboxylic acids in photoinduced free-radical polymerizations, with applications in materials science, has been explored. This research opens up avenues for using 3-[(4-Fluorophenyl)(methyl)sulfamoyl]-4-phenylthiophene-2-carboxamide derivatives in the development of novel polymeric materials through photoinduced electron transfer mechanisms (Wrzyszczyński et al., 2000).

Chemosensor Development

Research into the development of fluorescence "turn-on" chemosensors for carboxylate anions with oligothiophene-based compounds has shown that derivatives of 3-[(4-Fluorophenyl)(methyl)sulfamoyl]-4-phenylthiophene-2-carboxamide could be potential candidates for the creation of new chemosensors. This underscores the importance of such compounds in analytical chemistry and environmental monitoring (Kim & Ahn, 2008).

Fluorographic Techniques

The compound has been indirectly related to advancements in fluorographic techniques for detecting radioactivity in polyacrylamide gels. This suggests the broader utility of fluorinated compounds in enhancing detection sensitivity in biochemical analyses (Skinner & Griswold, 1983).

Safety And Hazards

properties

IUPAC Name |

3-[(4-fluorophenyl)-methylsulfamoyl]-4-phenylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN2O3S2/c1-21(14-9-7-13(19)8-10-14)26(23,24)17-15(11-25-16(17)18(20)22)12-5-3-2-4-6-12/h2-11H,1H3,(H2,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRLPKXZTXGWHPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=C(C=C1)F)S(=O)(=O)C2=C(SC=C2C3=CC=CC=C3)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(4-Fluorophenyl)(methyl)sulfamoyl]-4-phenylthiophene-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(dimethylamino)phenyl]-3-(1H-indol-3-yl)urea](/img/structure/B2999806.png)

![N-(benzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2999807.png)

![ethyl 2-[({[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2999810.png)

![3-(4-Chlorophenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2999813.png)

![N-benzo[g][1,3]benzothiazol-2-yl-4-[butyl(methyl)sulfamoyl]benzamide](/img/structure/B2999817.png)

![2-(2,4-dioxo-1H-pyrimidin-6-yl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2999819.png)

![Methyl 3-[5-(2-cyano-3-ethoxy-3-oxo-1-propenyl)-2-furyl]-2-thiophenecarboxylate](/img/structure/B2999821.png)

![N-(2-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-oxoethyl)benzamide](/img/structure/B2999823.png)

![Methyl 3-{[4-(2,4-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B2999826.png)